molecular formula C19H26N2O3S B1200835 2-(1-ethylpyrrolidin-2-yl)-5-(5-ethylsulfonyl-2-methoxyphenyl)-1H-pyrrole

2-(1-ethylpyrrolidin-2-yl)-5-(5-ethylsulfonyl-2-methoxyphenyl)-1H-pyrrole

Cat. No.: B1200835
M. Wt: 362.5 g/mol
InChI Key: PWMDANRQWZFAPB-UHFFFAOYSA-N
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Description

DU 122290 is a member of pyrroles.

Scientific Research Applications

Electrochromic Polymers and Devices

Pyrrole derivatives, such as those based on dithienylpyrroles, have been used in the development of electrochromic polymers and devices. Studies have shown that these compounds can change color in response to electrical stimulation. For instance, films made from poly(1-(4-(methylthio)phenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole) exhibited green, dark green, and brown colors in different oxidation states. This property makes them suitable for applications in electrochromic devices (ECDs) such as smart windows and displays (Su, Chang, & Wu, 2017).

Synthesis and Transformation of Pyrrole Compounds

Research has also focused on the synthesis and transformation of pyrrole compounds. For example, the transformation of tetrahydro-pyrrolobenzodiazepines in a three-component reaction with methyl propiolate and indole resulted in the production of substituted pyrroles. These findings are important for the development of new organic compounds with potential applications in various fields including pharmaceuticals and materials science (Voskressensky et al., 2014).

Metal-Free Synthesis in Green Chemistry

Pyrrole derivatives are also being synthesized using metal-free methods, aligning with the principles of green chemistry. An example is the synthesis of polysubstituted pyrrole derivatives using surfactants in an aqueous medium. This approach reduces the environmental impact of chemical synthesis and offers a more sustainable path for producing these compounds (Kumar, Rāmānand, & Tadigoppula, 2017).

Electrochromic and Fluorescent Polymers

Another area of application is in the synthesis of novel poly(2,5-dithienylpyrrole) derivatives functionalized with chromophore units like azobenzene, coumarin, and fluorescein. These compounds show promising electrochromic and fluorescent properties, which could be utilized in advanced electronic and photonic devices (Yigit et al., 2015).

Ion Sensing and Electroanalytic Properties

Pyrrole coupling chemistry has been explored for its electroanalytic and ion-sensing capabilities. For instance, N-linked polybispyrroles have shown potential as materials for metal recovery and ion sensing due to their stability and reversible redox processes (Mert, Demir, & Cihaner, 2013).

Properties

Molecular Formula

C19H26N2O3S

Molecular Weight

362.5 g/mol

IUPAC Name

2-(1-ethylpyrrolidin-2-yl)-5-(5-ethylsulfonyl-2-methoxyphenyl)-1H-pyrrole

InChI

InChI=1S/C19H26N2O3S/c1-4-21-12-6-7-18(21)17-10-9-16(20-17)15-13-14(25(22,23)5-2)8-11-19(15)24-3/h8-11,13,18,20H,4-7,12H2,1-3H3

InChI Key

PWMDANRQWZFAPB-UHFFFAOYSA-N

SMILES

CCN1CCCC1C2=CC=C(N2)C3=C(C=CC(=C3)S(=O)(=O)CC)OC

Canonical SMILES

CCN1CCCC1C2=CC=C(N2)C3=C(C=CC(=C3)S(=O)(=O)CC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethylpyrrolidin-2-yl)-5-(5-ethylsulfonyl-2-methoxyphenyl)-1H-pyrrole
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2-(1-ethylpyrrolidin-2-yl)-5-(5-ethylsulfonyl-2-methoxyphenyl)-1H-pyrrole
Reactant of Route 4
2-(1-ethylpyrrolidin-2-yl)-5-(5-ethylsulfonyl-2-methoxyphenyl)-1H-pyrrole
Reactant of Route 5
2-(1-ethylpyrrolidin-2-yl)-5-(5-ethylsulfonyl-2-methoxyphenyl)-1H-pyrrole
Reactant of Route 6
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2-(1-ethylpyrrolidin-2-yl)-5-(5-ethylsulfonyl-2-methoxyphenyl)-1H-pyrrole

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